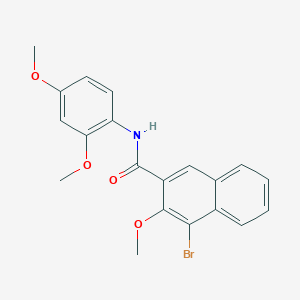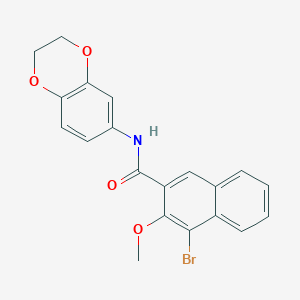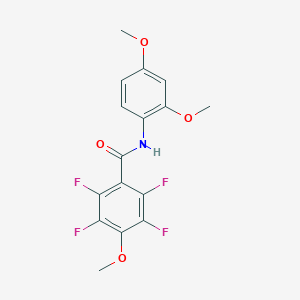![molecular formula C25H23FN4O2S B251054 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B251054.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea, also known as BPTU, is a thiourea derivative that has been extensively studied for its potential therapeutic applications. BPTU has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Additionally, this compound has been extensively studied, and its biological activities are well-established. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea. One area of interest is its potential as a cancer therapeutic agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, this compound may have potential as an anti-inflammatory and anti-viral agent, and further studies are needed to explore these potential therapeutic applications. Finally, the development of this compound derivatives with improved efficacy and selectivity may be an area of interest for future research.
Méthodes De Synthèse
The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea involves the reaction of 2-fluorobenzoyl chloride with 4-benzoyl-1-piperazinecarboxylic acid to form the intermediate, 2-fluorobenzoyl-4-benzoyl-1-piperazinecarboxylic acid. This intermediate is then reacted with thiourea to form the final product, this compound. The synthesis of this compound has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. This compound has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess anti-viral properties, with studies demonstrating its ability to inhibit the replication of certain viruses.
Propriétés
Formule moléculaire |
C25H23FN4O2S |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-2-fluorobenzamide |
InChI |
InChI=1S/C25H23FN4O2S/c26-20-11-5-4-10-19(20)23(31)28-25(33)27-21-12-6-7-13-22(21)29-14-16-30(17-15-29)24(32)18-8-2-1-3-9-18/h1-13H,14-17H2,(H2,27,28,31,33) |
Clé InChI |
GOKLUMFHHBABDS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B250971.png)
![Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-](/img/structure/B250974.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B250976.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B250978.png)
![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)



![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
